molecular formula C20H16FN3O3S B2865951 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide CAS No. 1251560-37-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2865951
CAS No.: 1251560-37-8
M. Wt: 397.42
InChI Key: YQBKYDJOPDXZHJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research. Its molecular architecture, incorporating a 1,3-benzodioxole group linked via a thioacetamide bridge to a 4-fluorophenyl-substituted pyrimidine core, suggests potential for diverse bioactivities. Pyrimidine derivatives are well-established scaffolds in medicinal chemistry, often serving as key components in compounds designed to modulate enzymatic activity and signal transduction pathways . The structural features of this compound, particularly the fluorine atom and the benzodioxole ring, are frequently employed to optimize a molecule's pharmacokinetic properties and binding affinity for biological targets . This reagent is provided exclusively for research applications, such as in vitro bio-screening and hit-to-lead optimization studies. Researchers are investigating its potential as a modulator of various cellular processes. While direct studies on this specific molecule may be limited, compounds with analogous structures, such as those containing a 1,3,4-triazolo[4,3-b]pyridazine core, have been explored as chemical inhibitors of Id (Inhibitor of differentiation) proteins . Id proteins are basic helix-loop-helix (bHLH) transcription factors that play critical roles in cellular processes including neurogenesis, myogenesis, cell proliferation, and tissue differentiation . As such, this compound may hold research value for investigating pathways involved in cell fate determination and proliferative diseases. It is intended for use by qualified scientists in a controlled laboratory setting.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c21-15-4-2-14(3-5-15)16-8-20(24-11-23-16)28-10-19(25)22-9-13-1-6-17-18(7-13)27-12-26-17/h1-8,11H,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBKYDJOPDXZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic:

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrimidine derivative. Its molecular formula is C19H18FN3O2SC_{19}H_{18}FN_3O_2S, with a molecular weight of approximately 359.43 g/mol. The IUPAC name reflects its structural components, emphasizing the functional groups that contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Many derivatives have shown activity against specific kinases involved in cancer progression, particularly EGFR (epidermal growth factor receptor) and other tyrosine kinases.
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway, affecting proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound may also affect the cell cycle, leading to growth inhibition in cancer cell lines.

Antitumor Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. The following table summarizes key findings from various studies:

Compound NameCell Line TestedIC50 Value (µM)Mechanism
Compound AHepG22.38EGFR Inhibition
Compound BHCT1161.54Apoptosis Induction
Compound CMCF74.52Cell Cycle Arrest
DoxorubicinHepG27.46Standard Reference
DoxorubicinHCT1168.29Standard Reference

Data adapted from .

Case Studies

  • Case Study on HepG2 Cells : A derivative with structural similarities to this compound was tested against HepG2 cells, showing an IC50 value of 2.38 µM, indicating potent antitumor activity compared to standard treatments like doxorubicin .
  • Mechanistic Insights : In vitro studies revealed that these compounds could effectively inhibit EGFR signaling pathways, leading to reduced proliferation rates in cancer cells and increased rates of apoptosis as evidenced by annexin V-FITC assays .

Comparison with Similar Compounds

Structural Analog 1: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)

  • Core Structure: Shares the benzodioxole-methyl-acetamide backbone but replaces the pyrimidinyl-thio group with a bromothiophene-methylamino substituent.
  • Synthesis : Synthesized via reductive amination of 5-bromothiophene-2-carbaldehyde with sodium triacetoxyborohydride (STAB), yielding 58 mg (56% yield) after RP-HPLC purification .
  • Key Differences: The bromothiophene group introduces bulkier hydrophobic character compared to the fluorophenyl-pyrimidine moiety. The amino linkage (vs.

Structural Analog 2: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165)

  • Core Structure: Similar acetamide backbone but substitutes the pyrimidinyl-thio group with a 2-bromobenzyl-methylamino group.
  • Synthesis : Prepared via reductive amination of 2-bromobenzaldehyde, yielding 37 mg (quantitative) after column chromatography .
  • Lack of a pyrimidine ring reduces opportunities for π-π stacking interactions.

Structural Analog 3: 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide (4a)

  • Core Structure : Features a thiadiazole-thio linker instead of a pyrimidinyl-thio group.
  • Synthesis : Synthesized via nucleophilic substitution between 1,3,4-thiadiazole-2-thiol and 2-chloroacetamide, yielding a golden-colored solid (56% yield) .
  • Key Differences :
    • The trifluoromethylphenyl group increases lipophilicity and metabolic resistance.
    • Thiadiazole ring introduces additional hydrogen-bond acceptors compared to pyrimidine.

Anticonvulsant Activity

  • Compound 5j (triazole-thio analog): Exhibited ED50 values of 54.8 mg/kg (MES test) and 52.8 mg/kg (scPTZ test), with a protective index (PI) of 9.30, outperforming standard drugs .
  • Implication : The thioether linkage in the target compound may similarly enhance CNS penetration and anticonvulsant efficacy.

Anti-inflammatory and Analgesic Activity

  • Compound 5d (benzothiazole analog): Demonstrated potent anti-inflammatory activity, while 5e showed superior analgesia .
  • Implication : The benzodioxole and fluorophenyl groups in the target compound may synergize for dual anti-inflammatory/analgesic effects.

Physicochemical and Pharmacokinetic Considerations

Parameter Target Compound C26 SW-C165 4a
Molecular Weight ~450 (estimated) 441.36 417.29 619.75
Key Substituents 4-Fluorophenyl-pyrimidine 5-Bromothiophene 2-Bromobenzyl Trifluoromethylphenyl
Synthetic Yield Not reported 56% Quantitative 56%
Lipophilicity (LogP) Moderate (estimated) High (bromothiophene) High (bromobenzyl) Very high (CF3)

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